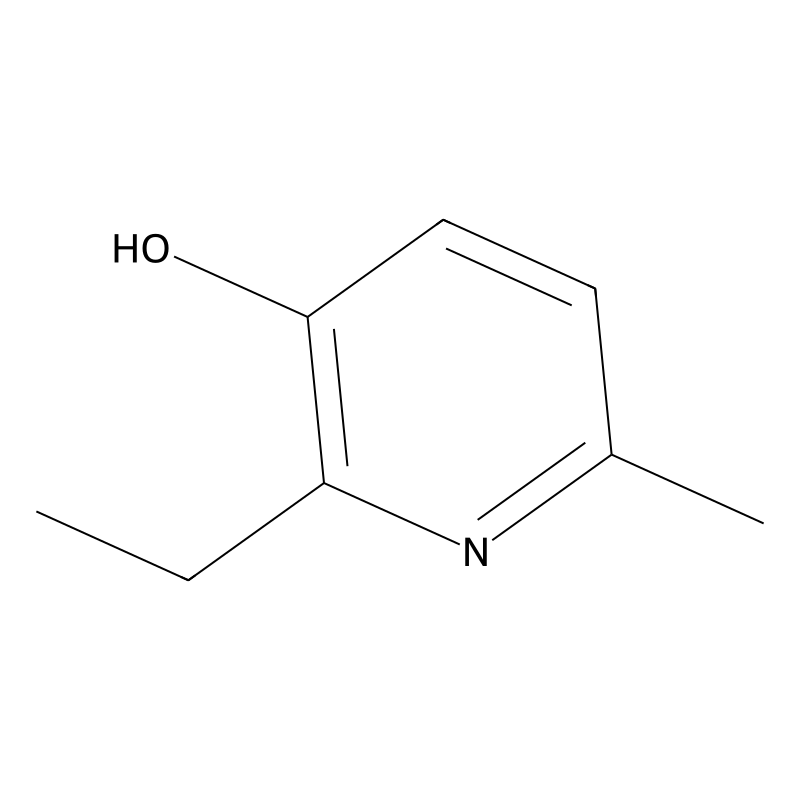2-Ethyl-3-hydroxy-6-methylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-arrhythmic properties:
2-Ethyl-3-hydroxy-6-methylpyridine, also known as Emoxypine, has been studied for its potential anti-arrhythmic effects. It has been shown to be effective in reducing the frequency of various types of cardiac arrhythmias in animal models []. However, the exact mechanism of action remains unclear, and further research is needed to determine its efficacy and safety in humans [].
Radioprotective properties:
Emoxypine has also been investigated for its potential radioprotective properties. Studies have shown that it can protect cells from the damaging effects of ionizing radiation, both in vitro and in vivo [, ]. This suggests that it may be a potential candidate for use in radiation therapy or for protecting individuals from accidental radiation exposure.
Other potential applications:
In addition to its anti-arrhythmic and radioprotective properties, Emoxypine has been explored for other potential applications in scientific research. These include:
- Neuroprotective effects: Studies suggest that Emoxypine may have neuroprotective properties and could potentially be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [, ].
- Cognitive enhancement: Some studies have shown that Emoxypine may improve cognitive function in healthy individuals and those with cognitive decline []. However, further research is needed to confirm these findings.
2-Ethyl-3-hydroxy-6-methylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with an ethyl group at the second position, a hydroxyl group at the third position, and a methyl group at the sixth position. Its molecular formula is C₈H₁₁NO, and it has a molecular weight of approximately 151.18 g/mol. The compound is known for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.
- Esterification: Reacting with carboxylic acids to form esters.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Nucleophilic substitutions: The compound can act as a nucleophile in reactions with electrophiles.
For example, when reacted with nitro compounds, it can form nitroxysuccinate derivatives, enhancing its biological activity and potential therapeutic applications .
Research indicates that 2-ethyl-3-hydroxy-6-methylpyridine exhibits significant biological activities. It has been shown to increase nitric oxide production in cells, which is crucial for various physiological processes, including vasodilation and neurotransmission . Additionally, it has protective effects against oxidative stress, particularly in heart and brain tissues, by maintaining iron-sulfur clusters in a reduced functional state .
Several methods have been developed for synthesizing 2-ethyl-3-hydroxy-6-methylpyridine:
- Condensation Reactions: Utilizing 2-methylfuran and propionic anhydride in the presence of solid acid catalysts to yield the desired product through a series of reactions involving alkylation and hydrolysis .
- Nitroxysuccinate Derivatives: The compound can also be synthesized by reacting with succinic anhydride derivatives to produce nitroxy succinate forms that enhance its biological properties .
2-Ethyl-3-hydroxy-6-methylpyridine finds applications in various fields:
- Pharmaceuticals: Used as an active ingredient in medications targeting cardiovascular diseases due to its nitric oxide-enhancing properties .
- Agrochemicals: Functions as a plant growth regulator or pesticide due to its biological activity against pests.
- Antioxidants: Its ability to scavenge free radicals makes it valuable in formulations aimed at reducing oxidative stress .
Studies have indicated that 2-ethyl-3-hydroxy-6-methylpyridine interacts effectively with various biological systems. It has been shown to modulate intracellular levels of reactive oxygen species and protect against lipid peroxidation, making it a candidate for developing antioxidant therapies . Furthermore, its interaction with nitric oxide pathways suggests potential benefits in treating ischemic conditions.
Several compounds share structural similarities with 2-ethyl-3-hydroxy-6-methylpyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Ethyl-6-methyl-3-hydroxypyridine | Similar pyridine structure but different substitution | Different pharmacological profiles |
| 3-Hydroxy-6-methylpyridine | Hydroxyl group at the third position | Less potent in nitric oxide production |
| 2-Methyl-3-hydroxy-6-pyridone | Methyl group at the second position | Exhibits different reactivity patterns |
The uniqueness of 2-ethyl-3-hydroxy-6-methylpyridine lies in its specific arrangement of functional groups that enhance its biological activity compared to other similar compounds. Its ability to increase nitric oxide levels while providing antioxidant effects distinguishes it from others within this chemical class.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant








